3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
- The compound has been used in chemical reactions with aromatic aldehydes, resulting in the formation of 7-aryl-7H-benzo[4,5]imidazo[1,2-c]benzopyrano[3,2-e]pyrimidines, which exhibit effective fluorescence in alcohol solutions (Gorobets & Abakumov, 2002).
- Synthesis techniques involving this compound have been developed to prepare 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).
Biological Applications
- Imidazo[1,2-a]pyridines, closely related to this compound, have been synthesized as potential antiulcer agents. These compounds demonstrated cytoprotective properties in certain models (Starrett et al., 1989).
- Other related compounds, such as 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, were designed and tested as antirhinovirus agents, showcasing the potential of structurally similar compounds in virology research (Hamdouchi et al., 1999).
Environmental and Material Science Applications
- Fused polycyclic imidazole derivatives, like pyrido[1,2-а]benzimidazoles, which share a structural similarity with the compound , have been noted for their versatility in biological activities and fluorescence, making them useful in paints production (Begunov et al., 2013).
Pharmaceutical Research
- A compound structurally similar to 3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), demonstrating its relevance in the development of pharmaceuticals (Shibuya et al., 2018).
Properties
IUPAC Name |
3-[1-[3-(1H-benzimidazol-2-yl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c29-20(8-7-19-25-17-5-1-2-6-18(17)26-19)27-12-9-15(10-13-27)28-14-24-21-16(22(28)30)4-3-11-23-21/h1-6,11,14-15H,7-10,12-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFHOBWLJWCQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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